molecular formula C19H24O5 B1206537 Arnicolide D CAS No. 34532-68-8

Arnicolide D

Cat. No. B1206537
CAS RN: 34532-68-8
M. Wt: 332.4 g/mol
InChI Key: NZESEVTYUVXOTC-APDQSUQKSA-N
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Description

Arnicolide D is a sesquiterpene lactone isolated from the dried whole plant of Centipeda minima. It has been studied for its potential anti-cancer effects in various types of cancer, including melanoma and nasopharyngeal carcinoma. The compound is notable for its ability to inhibit the NF-κB pathway in melanoma cells and its influence on cell cycle regulation and apoptosis induction in cancer cells.

Synthesis Analysis

This compound's synthesis has not been directly outlined in the provided studies. However, related research on sesquiterpene lactones and their synthesis methods, such as the use of Pd-catalyzed reactions with arylboronic acids, suggests potential pathways for this compound synthesis. These methods involve complex organic reactions that enable the formation of highly substituted molecular structures, which are characteristic of sesquiterpene lactones.

Molecular Structure Analysis

The specific molecular structure of this compound is characterized by the presence of a lactone ring, which is a common feature among sesquiterpene lactones. This structural motif is important for the compound's biological activity, including its interaction with cellular targets and its ability to modulate signaling pathways.

Chemical Reactions and Properties

Research indicates that this compound can induce cell cycle arrest and apoptosis in cancer cells. It achieves these effects through the modulation of cyclin D3, cdc2, and the activation of the caspase signaling pathway. Additionally, this compound has been shown to inhibit oxidative stress-induced cell growth in breast cancer cells, demonstrating its potential as an anti-cancer agent.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, have not been explicitly detailed in the available research. However, the solubility of similar compounds often depends on their molecular structure, particularly the presence of functional groups that can interact with solvents.

Chemical Properties Analysis

This compound's chemical properties, including reactivity and interaction with biological molecules, are evidenced by its ability to modulate cell signaling pathways. The compound's interaction with the NF-κB pathway and its impact on apoptosis and cell cycle regulation highlight its reactive nature and its potential for therapeutic applications.

  • Zhu et al. (2019) on the anti-melanoma effects of this compound and its inhibition of the NF-κB pathway (Zhu et al., 2019).
  • Liu et al. (2019) on the therapeutic potential of this compound against nasopharyngeal carcinoma and its effects on cell cycle regulation and apoptosis induction (Liu et al., 2019).

Scientific Research Applications

Anti-Cancer Properties

  • Nasopharyngeal Carcinoma (NPC): Arnicolide D, a sesquiterpene lactone isolated from Centipeda minima, shows promising anti-cancer effects against NPC. It induces cell cycle arrest at G2/M and apoptosis in NPC cells by modulating various molecular pathways such as downregulating cyclin D3, cdc2, p-PI3K, p-AKT, p-mTOR, and p-STAT3, and upregulating cleaved PARP, cleaved caspase 9, and Bax (Liu et al., 2019).
  • Breast Cancer: Studies show that this compound inhibits oxidative stress-induced breast cancer cell growth and invasion. It activates various cell death modes like apoptosis, ferroptosis, and parthanatos, thereby hindering cancer cell viability and reducing invasion abilities (Wen et al., 2022).
  • Melanoma: Research indicates that this compound exerts anti-melanoma effects by inhibiting the NF-κB pathway. It reduces cell viability, induces G2/M cell cycle arrest and apoptosis, and modulates the expression of various cellular proteins involved in melanoma cell regulation (Zhu et al., 2019).
  • Colon Cancer: this compound, along with another compound, showed stronger cytotoxic activity than cisplatin against human colon carcinoma HT-29 cell line. It influences intracellular reactive oxygen species levels and NF-κB protein, leading to cell cycle arrest and apoptosis (Huang et al., 2014).

Mechanism of Action

  • This compound's anti-cancer activity is linked to its ability to modulate several key molecular pathways, including the PI3K/AKT/mTOR and STAT3 signaling pathways, cyclin and caspase signaling, and NF-κB pathway inhibition. These pathways are crucial in regulating cell proliferation, survival, and apoptosis, making this compound a potential lead compound for cancer therapy development.

Anti-Inflammatory Effects

  • In LPS-Stimulated Macrophages: this compound exhibits anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages by inactivating the MAPK pathway, reducing the production of inflammatory mediators such as NO, PGE2, TNF-α, and IL-6, and down-regulating inflammatory proteins iNOS and COX-2 (Wang et al., 2022).

Mechanism of Action

Arnicolide D is a potent sesquiterpene lactone isolated from Centipeda minima, a medicinal herb used in various parts of Asia . It has emerged as a promising anticancer candidate, demonstrating significant efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing metastasis across various cancer models .

Target of Action

This compound’s primary targets include key signaling pathways such as PI3K/AKT/mTOR and STAT3 . These pathways play crucial roles in cell survival mechanisms, and their dysregulation is often associated with cancer .

Mode of Action

This compound modulates the cell cycle, activates the caspase signaling pathway, and inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways . It downregulates cyclin D3, cdc2, p-PI3K, p-AKT, p-mTOR, and p-STAT3, and upregulates cleaved PARP, cleaved caspase 9, and Bax .

Biochemical Pathways

This compound affects multiple biochemical pathways. It induces cell cycle arrest at G2/M phase, leading to a halt in cell division . It also triggers apoptosis, a form of programmed cell death, by activating the caspase signaling pathway . Furthermore, it inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways, which are involved in cell survival and proliferation .

Pharmacokinetics

This suggests that this compound can be absorbed and distributed in the body to exert its anticancer effects. Rigorous pharmacokinetic and toxicological studies are needed to establish safe dosing parameters for future clinical trials .

Result of Action

This compound’s action results in significant efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing metastasis across various cancer models . It has shown cytotoxicity against cancer cell lines, including nasopharyngeal carcinoma, triple-negative breast cancer, and human colon carcinoma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, endoplasmic reticulum (ER) stress can trigger various cell death mechanisms beyond apoptosis, providing promise in cancer treatment . This compound induces ER stress-mediated oncosis in hepatocellular carcinoma (HCC) cells, and this process is reactive oxygen species (ROS)-dependent .

properties

IUPAC Name

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,10-13,15-16H,1,8H2,2-5H3/t10-,11+,12+,13-,15-,16+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZESEVTYUVXOTC-APDQSUQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188078
Record name Arnicolide D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34532-68-8
Record name Arnicolide D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34532-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arnicolide D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034532688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arnicolide D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Arnicolide D in exhibiting anti-tumor effects?

A1: this compound induces oxidative stress in tumor cells, leading to the activation of various cell death pathways. [, , , ]. These include:

  • Apoptosis: this compound activates the classical apoptosis pathway by promoting the expression of PARP-1 and enhancing the nuclear translocation of apoptosis-inducing factor (AIF) from the mitochondria [].
  • Parthanatos: This cell death pathway is triggered by this compound through the overactivation of PARP-1 in a ROS-dependent manner [].
  • Ferroptosis: this compound downregulates glutathione peroxidase 4 (GPX4) expression, leading to the accumulation of ferrous iron (Fe2+) and malondialdehyde (MDA), ultimately activating ferroptosis [].

Q2: Which signaling pathways are modulated by this compound in cancer cells?

A2: Research suggests that this compound inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways [, ]. These pathways are often dysregulated in cancer and contribute to tumor growth and survival.

Q3: What is the effect of this compound on the invasive potential of cancer cells?

A3: this compound demonstrates anti-invasive properties by reducing the expression of matrix metallopeptidases (MMP)-2 and MMP-9 []. These enzymes are involved in the breakdown of the extracellular matrix, a crucial step in cancer cell invasion and metastasis.

Q4: Has the efficacy of this compound been investigated in in vivo models?

A4: Yes, oral administration of this compound in a mouse xenograft model of triple-negative breast cancer resulted in a significant reduction in tumor growth without causing noticeable side effects [].

Q5: What are the potential Q-markers identified for Centipeda minima, the plant source of this compound?

A5: Research suggests this compound and Brevilin A as potential Q-markers for Centipeda minima. These compounds were identified through chemometric analysis, network pharmacology, and molecular docking studies, and their presence may be indicative of the quality and potential efficacy of the plant material [].

Q6: What is the role of the Nrf2 signaling pathway in the antioxidant activity of Centipeda minima extract, from which this compound is derived?

A6: Ethanol extract of Centipeda minima (ECM) activates the Nrf2 signaling pathway, leading to the upregulation of phase II detoxification enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase-2 (SOD2), and NAD(P)H quinone oxidoreductase-1 (NQO-1). This activation contributes to the antioxidant and neuroprotective effects observed both in vitro and in vivo [].

Q7: Were any specific compounds from Centipeda minima identified as being responsible for Nrf2 activation?

A7: Yes, 6-O-angeloylplenolin and this compound were found to be the active compounds responsible for the activation of the Nrf2 signaling pathway and inhibition of ROS production [].

Q8: Besides breast cancer and nasopharyngeal carcinoma, are there other types of cancer that this compound has shown activity against?

A8: this compound has demonstrated cytotoxic effects against human colon cancer cells (HT-29 cell line) and melanoma cells [, ]. It has also shown activity against hepatocellular carcinoma cells by inducing endoplasmic reticulum stress-mediated oncosis [].

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